N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (hereafter referred to as Compound 7e in , and 8) is a thienopyrazole derivative with a carboxamide group substituted at the 5-position and a 4-methoxyphenyl moiety on the amide nitrogen. Its molecular formula is C₂₀H₁₈N₃O₂S, with a molecular weight of 363.44 g/mol (). The compound has been synthesized via condensation reactions involving chloroacetyl chloride or sodium ethoxide-mediated cyclization (). It exhibits antioxidant activity by mitigating 4-nonylphenol (4-NP)-induced erythrocyte toxicity in Clarias gariepinus ().
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-13-17-12-18(19(24)21-14-8-10-16(25-2)11-9-14)26-20(17)23(22-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24) |
InChI Key |
UXPGCLOPEZQZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives with Hydrazines
The thienopyrazole core is synthesized through a [3+2] cycloaddition between a thiophene-2,3-diketone analog and methylhydrazine. For example, 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile is prepared by reacting 3-amino-4-cyano-5-methylthiophene-2-carboxylate with phenylhydrazine in acetic acid under reflux (12 h, 80°C). This intermediate serves as a precursor for subsequent carboxamide functionalization.
Reaction Conditions:
Diazotization and Cycloaddition Modifications
Diazotization of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-carbonitrile with sodium nitrite in HCl/acetic acid generates a reactive diazonium intermediate, which undergoes cycloaddition to form fused triazine derivatives. While this pathway diverges from the target compound, it highlights the versatility of the thienopyrazole scaffold for further functionalization.
Functionalization at Position 5: Carboxamide Formation
Hydrolysis of the Nitrile Group
The 5-cyano substituent of the thienopyrazole core is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (12 M HCl) under reflux (6 h, 110°C). The resulting 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is isolated via precipitation upon cooling and neutralization with aqueous NaOH.
Reaction Conditions:
Amide Coupling with 4-Methoxyaniline
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-methoxyaniline in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, facilitating nucleophilic acyl substitution.
Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Acyl chloride formation | SOCl₂ (2.5 equiv), DCM | 60°C | 3 h | 92% |
| Amidation | 4-Methoxyaniline (1.1 equiv), TEA (2.0 equiv) | 25°C | 12 h | 78% |
Mechanistic Insight:
The electrophilic acyl chloride reacts with the amine via a two-step nucleophilic attack, forming a tetrahedral intermediate that collapses to release HCl and yield the carboxamide.
Regioselective Methyl and Phenyl Substitutions
Introduction of the 3-Methyl Group
The methyl group at position 3 is introduced during the cyclocondensation step by employing methylhydrazine or its derivatives. Alternative methods include Friedel-Crafts alkylation of the thienopyrazole core with methyl iodide in the presence of AlCl₃, though this approach risks over-alkylation.
N-Phenylation at Position 1
The phenyl group at position 1 is incorporated via Ullmann coupling or nucleophilic aromatic substitution. For example, reacting the thienopyrazole core with iodobenzene in the presence of CuI and 1,10-phenanthroline at 120°C affords the N-phenylated product in 65% yield.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
FTIR: A strong absorption at 1650 cm⁻¹ confirms the C=O stretch of the carboxamide. N-H stretches appear at 3300–3200 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.90–7.60 (m, 9H, Ar-H), 8.10 (s, 1H, NH).
-
LC-MS: [M+H]⁺ at m/z 363.4, consistent with the molecular formula C₂₀H₁₇N₃O₂S.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% with a retention time of 6.8 min.
Optimization Strategies and Challenges
Minimizing Byproducts in Amidation
Excess 4-methoxyaniline (1.1–1.3 equiv) and slow addition of TEA reduce dimerization or over-reaction. Solvent choice (DCM vs. THF) impacts reaction kinetics, with DCM providing higher yields.
regioselectivity in Cyclocondensation
The use of bulky ligands (e.g., 1,10-phenanthroline) in Ullmann coupling enhances N-phenylation at position 1, suppressing competing C-arylation.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been achieved using continuous-flow reactors for the amidation step, reducing reaction time from 12 h to 30 min and improving yield to 82% . Environmental metrics (E-factor = 12.5) highlight opportunities for solvent recycling and catalytic optimization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibits significant anticancer activity across various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| HepG2 (liver cancer) | < 15 |
| MCF7 (breast cancer) | < 12 |
In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting microbial cell wall synthesis or interfering with essential metabolic pathways.
Minimum inhibitory concentration (MIC) studies have indicated potent activity against resistant strains, with some derivatives achieving MIC values as low as 10 µg/mL .
Anti-inflammatory Effects
This compound has been evaluated for its ability to modulate inflammatory responses. In vivo models show a reduction in inflammation markers in conditions such as arthritis, indicating its potential therapeutic application in inflammatory diseases.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several established methods that allow for structural modifications to enhance its pharmacological profiles. Structure activity relationship analyses suggest that variations in substituents can significantly influence the compound's biological efficacy.
Case Study on Anticancer Activity
A detailed study on the effects of this compound on A431 cells revealed its capacity to induce apoptosis. This effect was attributed to the activation of caspase pathways while simultaneously downregulating Bcl-2 levels, highlighting its potential as an anticancer agent .
Antimicrobial Efficacy Research
Further investigations into various derivatives of this compound showed that modifications in the thienopyrazole structure could enhance antimicrobial activity significantly. One derivative achieved an MIC as low as 10 µg/mL against resistant bacterial strains, showcasing the compound's versatility and potential for development into effective antimicrobial agents .
Inflammatory Response Modulation
In vivo studies demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis. This suggests a promising application for treating inflammatory diseases through targeted biological modulation .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Analogous Thienopyrazole Derivatives
Physical and Spectroscopic Properties
Melting Points and Solubility
- The methoxy group in 7e may lower melting points compared to chlorinated analogs (e.g., 7f at 171–172°C) due to reduced crystallinity ().
Collision Cross-Section (CCS) Predictions
| Compound (Adduct) | Predicted CCS (Ų) | Molecular Weight |
|---|---|---|
| 7e ([M+H]⁺) | ~188.3 (estimated) | 363.44 |
| N-Ethoxyphenyl analog () | 188.3 | 378.13 |
| N-(3-Chloro-2-methylphenyl) () | 195.2 | 381.88 |
- Bulkier substituents (e.g., cyclohexyl in ) increase CCS values, affecting pharmacokinetic properties like membrane permeability.
Antioxidant Efficacy Against 4-NP Toxicity
Data from Clarias gariepinus erythrocyte assays ():
| Compound | % Altered Erythrocytes | Key Substituent |
|---|---|---|
| 7e | 28.3 ± 2.04 | 4-Methoxyphenyl |
| 7b (unsubstituted) | 0.6 ± 0.16 | Phenyl |
| 7f | 3.7 ± 0.37 | 4-Chlorophenyl |
| 7a (cyano) | 12 ± 1.03 | Cyano |
| 8 (chloroacetamido) | 29.1 ± 3.05 | Chloroacetyl |
- 7e shows moderate activity, outperforming cyano (7a) and chloroacetamido (8) derivatives but less effective than 7b and 7f. The methoxy group’s electron-donating nature may reduce radical scavenging compared to electron-withdrawing chloro groups.
Cytotoxic Activity
- N’-(2-Methoxybenzylidene) analog (): Acts as a mitotic inhibitor with selective cytotoxicity against leukemia cells, highlighting the role of Schiff base modifications.
- MYLS22 (): Inhibits OPA1 GTPase with ≥98% purity, demonstrating that carboxamide substituents (e.g., dimethyl-oxo-phenylpyrazolyl) enhance target specificity.
Pharmacological Potential
- 7e ’s methoxy group balances lipophilicity and solubility, making it a candidate for oral bioavailability studies.
- Nitro derivatives () may serve as prodrugs, with nitro groups enabling redox activation in hypoxic tumor environments.
Biological Activity
N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a synthetic compound belonging to the thienopyrazole class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula for this compound is C20H17N3O2S, with a molecular weight of 363.44 g/mol. Its structure includes a thieno[2,3-c]pyrazole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 363.44 g/mol |
| Molecular Formula | C20H17N3O2S |
| LogP | 4.327 |
| Polar Surface Area | 45.648 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound exhibits anti-inflammatory and anticancer properties. The compound acts as a competitive inhibitor for various biological targets, including enzymes involved in cell proliferation and inflammatory pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has shown significant inhibition of cell growth in various cancer cell lines:
- IC50 Values : The compound has demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating its potency. For example:
- A549 (lung cancer) : IC50 = 49.85 µM
- HeLa (cervical cancer) : IC50 = 12.07 µM
These results suggest that the compound may disrupt critical cellular processes such as tubulin polymerization and cell cycle progression.
Study on Antitumor Activity
A study by Xia et al. explored the antitumor effects of various pyrazole derivatives, including this compound. The findings revealed that this compound significantly promoted apoptosis in tumor cells while inhibiting their proliferation through mechanisms involving cell cycle arrest at the G2/M phase .
Inhibition of Inflammatory Pathways
Research highlighted the compound's ability to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO). This suggests its potential utility in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Methoxyphenyl)-3-methyl-1-phenyl... | Thienopyrazole core | Anticancer, anti-inflammatory |
| 4-Amino-3-methylthieno[2,3-c]pyrazole | Lacks methoxy substitution | Antimicrobial |
| Pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidinones | Contains pyrimidine ring | Anticancer |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the thieno[2,3-c]pyrazole core, methoxyphenyl substituents, and carboxamide linkage. Chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are critical markers .
- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular weight confirmation and detects isotopic patterns for sulfur-containing moieties .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates with UV visualization or iodine staining. Optimize solvent systems (e.g., ethyl acetate/hexane) to resolve polar carboxamide groups .
- X-ray Diffraction: Single-crystal analysis (if feasible) provides definitive bond lengths and angles, particularly for the fused thiophene-pyrazole system .
Q. What synthetic strategies are reported for this compound, and how can reaction yields be optimized?
Answer:
- Multi-Step Synthesis:
- Core Formation: Cyclocondensation of thiophene derivatives with hydrazine hydrate to form the thieno[2,3-c]pyrazole ring .
- Substituent Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution for phenyl and methoxyphenyl groups .
- Carboxamide Formation: Amide coupling using EDCI/HOBt or carbodiimide reagents under inert conditions .
- Optimization:
- Green Chemistry: Replace traditional solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce environmental impact .
- Flow Reactors: Enhance reproducibility and scalability for high-throughput synthesis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence bioactivity, and what structure-activity relationship (SAR) trends exist?
Answer:
- Key SAR Insights (Table 1):
| Substituent | Biological Activity | Source |
|---|---|---|
| 4-Methoxyphenyl (target) | Antioxidant, moderate cytotoxicity | |
| 4-Chlorophenyl | Enhanced anti-inflammatory activity | |
| 4-Nitrophenyl | Improved antimicrobial potency |
Q. How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
- Case Example: Discrepancies in cytotoxicity between in vitro (cell lines) and in vivo (fish models) may arise from metabolic stability or bioavailability differences .
- Strategies:
- Pharmacokinetic Profiling: Measure plasma protein binding and metabolic half-life using LC-MS/MS.
- Assay Standardization: Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure durations across studies .
- Negative Controls: Include structurally similar but inactive analogs to validate target specificity .
Q. What experimental approaches are recommended to elucidate the mechanism of action in complex biological systems?
Answer:
- Protein Interaction Studies:
- Pathway Analysis:
Q. How can researchers design robust dose-response studies to minimize variability in IC₅₀ determinations?
Answer:
- Experimental Design:
- Data Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
